alpha-D-Glucopyranoside, methyl 6-deoxy-6-iodo-, triacetate
Description
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is a substituted tetrahydropyran (oxan) derivative with multiple functional groups:
- Diacetyloxy groups at positions 4 and 4.
- Iodomethyl at position 2.
- Methoxy at position 5.
- Acetate ester at position 3.
Properties
CAS No. |
6304-96-7 |
|---|---|
Molecular Formula |
C13H19IO8 |
Molecular Weight |
430.19 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6S)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H19IO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
WKINNAVZJINYDX-LBELIVKGSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups, followed by iodination and methoxylation. The reaction conditions often require the use of acetic anhydride, iodine, and methanol as reagents, along with catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as column chromatography or recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodinated oxan derivatives.
Reduction: Reduction reactions can target the iodomethyl group, converting it to a methyl group.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Iodinated oxan derivatives.
Reduction: Methyl-substituted oxan derivatives.
Substitution: Various substituted oxan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and iodomethyl groups can participate in covalent bonding with active sites, altering the function of the target molecule. The methoxy group may contribute to the compound’s overall stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues
The following compounds share core oxan rings and acetylated substituents but differ in key functional groups:
2.2. Reactivity and Functional Group Analysis
- Iodomethyl vs. Methyl/Aminopurin: The iodomethyl group in the target compound enhances its utility in nucleophilic substitution reactions (e.g., Suzuki coupling) compared to the inert methyl group in ’s analogue . The aminopurin group in ’s compound introduces hydrogen-bonding capability, making it suitable for targeting nucleic acids .
Acetate vs. Carboxylic Acid :
- Methoxy vs. Phenoxy: The methoxy group at position 6 (target) is less bulky than the phenoxy group in ’s compound, reducing steric hindrance for reactions at the oxan ring .
Research Implications
- Pharmaceutical Potential: The iodomethyl group positions the target compound as a candidate for radiolabeling or anticancer drug development, contrasting with ’s nucleobase-focused analogue .
- Material Science : Its acetylated structure may serve as a precursor for biodegradable polymers, differing from ’s rigid bicyclic derivatives .
Biological Activity
[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate, a complex organic compound, has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, which can lead to antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate is C13H19IO8. It features a methoxy group, acetyl groups, and an iodomethyl substituent that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 394.19 g/mol |
| Melting Point | 150-151 °C |
| Solubility | DMF, DMSO, Ethanol |
Antimicrobial Activity
Recent studies indicate that compounds structurally similar to [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate exhibit significant antimicrobial properties. For instance, a panel of synthesized analogs demonstrated varying levels of antibacterial activity against several pathogens. The acyl moiety in these compounds was found to enhance their effectiveness against both gram-positive and gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| Compound A | E. coli | 15 | High |
| Compound B | S. aureus | 12 | Moderate |
| Compound C | P. aeruginosa | 10 | Weak |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the potential anticancer properties of the compound. For example, similar compounds have shown IC50 values indicating effective inhibition of cancer cell lines such as AGS (human gastric carcinoma) and WEHI-164 (mouse fibrosarcoma). The cytotoxic effects were observed to be dose-dependent, suggesting that higher concentrations lead to increased cell death .
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | AGS | 5.6 |
| Compound 2 | WEHI-164 | 3.2 |
The proposed mechanisms by which [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Interference with Cell Division : By disrupting microtubule formation, these compounds may prevent cancer cell proliferation.
- Membrane Disruption : The presence of hydrophobic groups may facilitate interaction with bacterial membranes, leading to cell lysis.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is critical for understanding how modifications can enhance efficacy. Variations in the acetyl and methoxy groups significantly affect the compound's potency against specific targets.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated a series of related compounds against a panel of pathogens and found that modifications in the acetyl groups improved antimicrobial activity against Staphylococcus aureus.
- Case Study on Cytotoxicity : Research demonstrated that altering the iodine substituent led to increased cytotoxicity in AGS cells, highlighting the importance of specific functional groups in enhancing therapeutic potential.
Q & A
Q. What are the key synthetic routes for [4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate, and how are protecting groups utilized?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with a glycosyl precursor (e.g., glucose derivatives) and sequential functionalization:
Protection : Trityl groups are used to shield hydroxyl groups during iodomethylation (e.g., via SN2 substitution with NaI in acetone at 70°C) .
Acetylation : Acetic anhydride or acetyl chloride introduces acetyloxy groups under controlled pH and temperature .
Deprotection : Acidic conditions (e.g., HCl in THF) remove trityl groups without disrupting iodomethyl or acetyl substituents .
Key intermediates and yields are monitored via TLC and HPLC.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., iodomethyl at C2, acetyloxy at C4/C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (562.6 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry (e.g., oxan ring conformation) .
Example H NMR data (CDCl): δ 5.21 (C3-H), 4.98 (C4/C5-OAc), 3.38 (C6-OCH).
Q. What are the standard reaction conditions for functional group transformations in this compound?
- Methodological Answer : Common reactions include:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | HO, H/OH, 60°C | Acetyl → hydroxyl | |
| Nucleophilic substitution | KI, acetone, Δ | Iodomethyl → other alkyl groups | |
| Oxidation | KMnO, acidic medium | Methoxy → carbonyl |
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer :
| Property | Value | Analytical Method | Reference |
|---|---|---|---|
| Molecular formula | CHO | HRMS, Elemental analysis | |
| Solubility | Soluble in DMSO, THF | UV-Vis spectroscopy | |
| Melting point | 128–130°C | Differential Scanning Calorimetry (DSC) |
Advanced Research Questions
Q. How can regioselectivity challenges in iodomethylation be addressed during synthesis?
- Methodological Answer : Regioselectivity is controlled via:
- Steric Effects : Bulky trityl groups direct iodomethylation to less hindered positions (e.g., C2 over C6) .
- Catalytic Systems : Ni-catalyzed carboboration of glycals ensures stereochemical fidelity (61% yield reported) .
- Computational Modeling : DFT calculations predict transition-state energies to optimize reaction pathways .
Q. How to resolve contradictions in reported biological activity data (e.g., glucose metabolism modulation vs. no observed activity)?
- Methodological Answer : Discrepancies arise from:
- Assay Variability : Use standardized protocols (e.g., Mosmann’s MTT assay ) to compare cytotoxicity and metabolic activity.
- Structural Analogues : Compare with methyl 2,3,4-tri-O-acetyl-6-O-trityl-α-D-glucopyranoside (similar backbone but differing substituents) .
- Dose-Response Studies : Perform kinetic assays (e.g., IC measurements) to establish potency thresholds .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., glycosidases) using PDB structures (e.g., 1UZB) .
- MD Simulations : GROMACS models stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate acetyloxy substitution patterns with bioactivity using CoMFA/CoMSIA .
Q. How to optimize purity (>98%) and yield in large-scale synthesis?
- Methodological Answer :
- Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (ethanol/water) .
- Process Optimization : Use continuous flow reactors for acetylation steps (residence time: 20 min, 85°C) .
- Quality Control : Implement in-line FTIR for real-time monitoring of acetyl group incorporation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
